Flavokawain B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Flavokawain B discovery and natural sources Piper methysticum

Chemical Profile and Discovery

The table below summarizes the core chemical and discovery information for Flavokawain B.

| Property | Description |

|---|---|

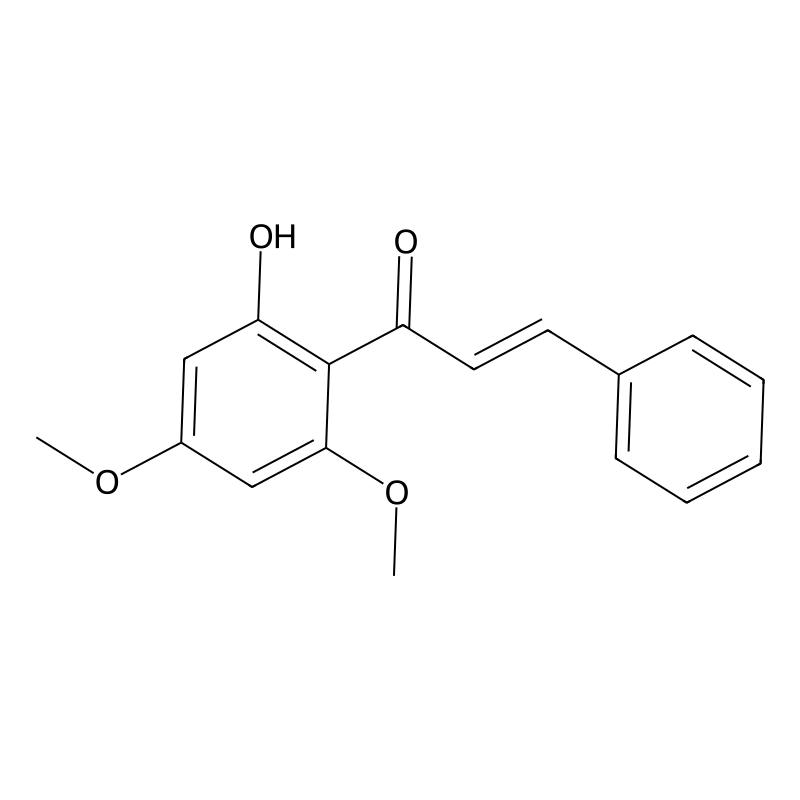

| IUPAC Name | (2E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one [1] |

| Chemical Formula | C₁₇H₁₆O₄ [1] |

| Molecular Weight | 284.31 g/mol [2] |

| CAS Registry Number | 1775-97-9 [2] [1] |

| Chemical Structure | A chalcone, featuring two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated ketone bridge [3]. |

| Primary Natural Source | Roots of the kava plant (Piper methysticum) [3] [4]. |

| Other Plant Sources | Aniba riparia, P. triangularis var. palloda, and Didymocarpus corchorijolia [3]. |

Pharmacological Activities and Mechanisms

This compound exhibits a broad range of biological activities through multiple cellular pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis [3] [4]. The following diagram illustrates the key signaling pathways involved in its anticancer mechanism:

Key anticancer mechanisms of this compound

Specific evidence includes:

- In Vitro Efficacy: Inhibits proliferation and induces apoptosis in cholangiocarcinoma, osteosarcoma, and breast cancer cell lines [5] [3]. It can also suppress cancer cell migration and invasion [3].

- In Vivo Efficacy: In xenograft mouse models, combination therapy with this compound and cisplatin/gemcitabine significantly inhibited the tumor growth of cholangiocarcinoma cells [5].

- Synergistic Effects: Shows additive or synergistic effects when combined with conventional chemotherapy drugs like cisplatin, enhancing apoptosis [5].

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway [3]. It suppresses the expression of pro-inflammatory mediators and cytokines.

- Key Findings: In LPS-induced RAW 264.7 macrophage cells, it significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), with an IC₅₀ for NO inhibition of 9.8 μM [3]. It also downregulated the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α [3].

Antidiabetic Potential

Recent research has identified this compound as a Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator (SPPARMγ) [6].

- Mechanism: It binds to and partially activates PPARγ, a key regulator of insulin sensitivity and glucose metabolism, but with a different gene regulation profile than full agonists [6].

- Outcome: This action leads to improved glucose uptake and insulin sensitization without promoting adverse effects like significant weight gain, which is associated with older PPARγ drugs [6]. In animal models of type 2 diabetes, it demonstrated a strong glucose-lowering effect [6].

Key Experimental Methodologies

For researchers looking to replicate or build upon these findings, here is a summary of common experimental protocols.

| Investigation Area | Common Model Systems | Key Assays & Techniques |

|---|---|---|

| Cytotoxicity & Anticancer | Human cancer cell lines (e.g., SNU-478 cholangiocarcinoma, HSC-3 oral carcinoma, osteosarcoma) [5] [3]. | MTT or MTS assay for cell viability [5]. Flow cytometry (Annexin V/PI staining) for apoptosis and cell cycle analysis [5]. Western blotting for protein expression (e.g., Bax, Bcl-2, caspases, p-Akt) [5] [3]. |

| In Vivo Efficacy | Mouse xenograft models [5]. | Administration of this compound (e.g., 25 mg/kg, i.p.) alone or with chemotherapeutics [5]. Tumor volume and weight measurement [5]. |

| Anti-inflammatory | LPS-induced RAW 264.7 murine macrophage cells [3]. | Griess assay for nitric oxide (NO) quantification [3]. ELISA for prostaglandin E2 (PGE2) and cytokines (e.g., TNF-α) [3]. Western blot for iNOS and COX-2 protein levels [3]. |

| PPARγ Agonism (Antidiabetic) | 3T3-L1 preadipocyte cell line, T2DM animal models [6]. | Surface plasmon resonance (SPR) for binding affinity to PPARγ [6]. Luciferase reporter gene assay for transcriptional activity [6]. Glucose uptake assays (e.g., 2-NBDG) [6]. |

Research Challenges and Future Directions

Despite its promise, several challenges need to be addressed for the translational development of this compound:

- Hepatotoxicity Concerns: Some evidence suggests that flavokawains may contribute to the rare hepatotoxicity associated with kava consumption [7] [4]. Future work must carefully evaluate the therapeutic window and potential mechanisms of liver toxicity.

- Poor Bioavailability: Like many chalcones, this compound suffers from low aqueous solubility and poor bioavailability, which limits its in vivo efficacy [8]. Research is exploring methods to overcome this, including the use of biotransformation by fungi to create more soluble glycosylated derivatives [8].

References

- 1. (CHEBI:65899) this compound [ebi.ac.uk]

- 2. , 1775-97-9 this compound [thegoodscentscompany.com]

- 3. The flavokawains : uprising medicinal chalcones | Cancer Cell... [cancerci.biomedcentral.com]

- 4. Biological Activity, Hepatotoxicity, and Structure ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Growth of Cholangiocarcinoma Cells ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound is an effective natural peroxisome ... [sciencedirect.com]

- 7. A and Flavokawains from kava ( B ) activate heat... Piper methysticum [pubmed.ncbi.nlm.nih.gov]

- 8. Multienzymatic biotransformation of this compound by ... [microbialcellfactories.biomedcentral.com]

what is Flavokawain B mechanism of action

Detailed Mechanisms in Cancer

Flavokawain B fights cancer by stopping cell division and triggering programmed cell death through several precise molecular interactions.

Apoptosis Induction

FKB activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

- Intrinsic Pathway: FKB increases the expression of pro-apoptotic proteins like Bax and Puma, while decreasing anti-apoptotic proteins like Bcl-2 [1] [2]. This disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm, which then activates caspase-9 and the downstream effector caspase-3, resulting in cell death [3] [2].

- Extrinsic Pathway: In some cancer cells, FKB also activates caspase-8, a key initiator caspase in the death receptor pathway [3].

- p53 Dependence: The pro-apoptotic effect of FKB is enhanced in cells with wild-type p53 tumor suppressor protein. FKB increases p53 levels, and its apoptotic effects can be rescued by a p53 inhibitor, confirming p53's role in this mechanism [1].

This process of FKB-induced apoptosis, integrating both major pathways, can be visualized as follows:

Diagram illustrating the core signaling pathways through which this compound induces apoptosis in cancer cells.

Cell Cycle Arrest

FKB can halt cell division at specific checkpoints, preventing cancer proliferation. The specific arrest point depends on the cellular context, particularly the p53 status [4]:

- G2/M Arrest: This is a common mechanism observed in various cancer cells, including squamous carcinoma and osteosarcoma [3] [5]. FKB achieves this by downregulating proteins that drive the cell cycle from G2 to M phase, such as Cyclin B1, Cdc2, and Cdc25C, while simultaneously upregulating the cell cycle inhibitor p21 [3].

- G1/S Arrest: In wild-type p53 cells, FKB and its derivatives can induce an arrest at the G1/S phase transition [4].

Anti-inflammatory Mechanisms

Beyond its anti-cancer role, FKB is a potent anti-inflammatory agent. Recent research shows it specifically targets Toll-like Receptor 2 (TLR2) to exert its effects [6].

- Targeting TLR2: In a model of inflammatory bowel disease (IBD), FKB binds directly to TLR2, preventing the formation of the TLR2-MyD88 protein complex, which is the first critical step in initiating inflammation [6].

- Inhibiting NF-κB Pathway: By disrupting the TLR2-MyD88 complex, FKB blocks the activation of the downstream NF-κB signaling pathway, a master regulator of inflammation. This leads to a reduction in the production of inflammatory mediators like iNOS, COX-2, and cytokines (TNF-α, IL-6) [6] [5].

The anti-inflammatory pathway is summarized below:

Diagram showing how this compound targets the TLR2/NF-κB pathway to suppress the expression of key inflammatory genes.

Hepatotoxicity: A Key Safety Concern

It is crucial for researchers to note that FKB is also identified as a potent hepatotoxin (liver toxin) [7] [8]. Its mechanism for causing liver damage shares some pathways with its anti-cancer action but results in a harmful outcome in normal liver cells.

- Oxidative Stress: FKB depletes intracellular glutathione (GSH), a major antioxidant, leading to severe oxidative stress [8].

- Signaling Dysregulation: This oxidative stress, in turn, inhibits the IKK/NF-κB pathway and constitutively activates MAPK pathways (ERK, p38, JNK), culminating in liver cell death [8].

- Reversibility: Importantly, this toxic effect can be reversed by replenishing GSH, highlighting the central role of oxidative stress in FKB-induced hepatotoxicity [8].

Structure-Activity Relationship (SAR) Insights

For drug development, understanding which parts of the FKB molecule are critical for its activity is key. A summary of important structural features is provided below [4] [9]:

| Structural Feature | Impact on Activity & Notes |

|---|---|

| Trimethoxy A-ring | Provides the best compromise between high cytotoxicity and selectivity for cancer cells [4]. |

| Meta (3) position | Substitution on the meta position of the B-ring is favorable for activity [4]. |

| Halogen Substituents | The presence of chlorine (Cl) or fluorine (F) at positions 2 and 3 on the B-ring can improve cytotoxicity, as seen in synthetic derivatives [9]. |

Experimental Protocols for Key Findings

For scientists looking to replicate or build upon this research, here are the core methodologies from key studies.

Protocol: Anti-cancer Activity in Vitro (e.g., ALL cells [1])

- Cell Culture: Maintain B-ALL and T-ALL cell lines in appropriate media.

- Treatment: Expose cells to a range of FKB concentrations (e.g., 0-50 μM) for 24-72 hours.

- Viability/Proliferation Assay: Assess using assays like CCK-8 or MTT to generate dose-response curves.

- Apoptosis Detection: Use flow cytometry with Annexin V/PI staining. Confirm via Western blotting for cleaved caspase-3, cleaved PARP, and shifts in Bax/Bcl-2 ratios.

- Cell Cycle Analysis: Fix cells with ethanol, treat with RNase, stain DNA with PI, and analyze distribution via flow cytometry.

- p53 Role Verification: Co-treat cells with FKB and a p53 inhibitor (e.g., pifithrin-α) to confirm mechanism dependence.

Protocol: Anti-inflammatory Activity in IBD Model [6]

- In Vivo Model: Induce colitis in C57BL/6J mice with 2.5% dextran sulfate sodium (DSS) in drinking water for 7 days.

- Drug Administration: Administer FKB or a control (e.g., TLR2 inhibitor C29) via intraperitoneal injection or oral gavage, starting from day 2 of DSS exposure.

- Disease Assessment: Monitor daily for body weight, colon length post-sacrifice, and histological scoring of colon inflammation.

- Mechanistic Analysis: Use techniques like Drug Affinity Responsive Target Stability (DARTS) assay or Cellular Thermal Shift Assay (CETSA) to confirm direct binding of FKB to TLR2. Analyze NF-κB pathway proteins in colon tissue by Western blot.

Protocol: Hepatotoxicity Assessment [8]

- Cell Culture: Use human HepG2 or normal L-02 hepatocyte cell lines.

- Cytotoxicity Assay: Treat cells with FKB (LD50 ~15-32 μM) and measure cell death (e.g., via LDH release assay).

- Oxidative Stress Measurement: Quantify intracellular GSH levels using commercial kits.

- Signaling Pathway Analysis: Perform Western blotting to assess phosphorylation/activation status of ERK, p38, JNK, and components of the IKK/NF-κB pathway.

- Rescue Experiment: Co-incubate cells with FKB and exogenous GSH (e.g., GSH ethyl ester) to demonstrate reversibility of toxicity.

This compound is a promising multi-target agent, but its therapeutic application requires careful consideration of its hepatotoxic potential. Future research should focus on designing novel derivatives based on SAR findings to enhance efficacy and improve safety profiles.

References

- 1. inhibits the growth of acute lymphoblastic leukemia... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. induces apoptosis of non-small cell lung cancer H460... This compound [link.springer.com]

- 3. (PDF) Flavokawain inhibits growth of human squamous carcinoma... B [academia.edu]

- 4. Mechanisms of action and structure-activity relationships ... [pubmed.ncbi.nlm.nih.gov]

- 5. The flavokawains: uprising medicinal chalcones [cancerci.biomedcentral.com]

- 6. This compound inhibits NF-κB inflammatory signaling ... [pubmed.ncbi.nlm.nih.gov]

- 7. Flavokavain B - Wikipedia [en.wikipedia.org]

- 8. This compound, the hepatotoxic constituent from kava root ... [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Docking Studies of this compound ... [pmc.ncbi.nlm.nih.gov]

Flavokawain B PPARγ agonist binding affinity

Quantitative Data Summary

| Parameter | Findings |

|---|---|

| Binding Affinity (SPR) | Confirmed high-affinity binding to PPARγ [1]. |

| In Vitro Activity | Increased glucose uptake; partial PPARγ activation; minimal adipogenesis [1] [2]. |

| In Vivo Efficacy | Lowered blood glucose & glycated hemoglobin in diabetic mice [1] [2]. |

| Key Mechanism | Inhibits CDK5-mediated PPARγ phosphorylation at Ser273 [1]. |

| Critical Safety Finding | Induced hepatotoxicity in HepG2 cells (LD₅₀ = 15.3 μM) and in mice [3]. |

Experimental Protocols

| Experiment | Detailed Methodology |

|---|---|

| Binding Affinity (SPR) | Recombinant human PPARγ protein immobilized on CM5 sensor chip; binding affinity measured via amine coupling kit [2]. |

| Cellular Glucose Uptake | 2-NBDG fluorescent glucose analog used; HepG2 & 3T3-L1 cells treated with FKB; uptake measured via fluorescence [2]. |

| Adipocyte Differentiation | 3T3-L1 preadipocytes differentiated with FKB or Rosiglitazone; lipid accumulation quantified via Oil Red O staining [2]. |

| Gene Expression (qPCR) | mRNA extracted from FKB-treated 3T3-L1 cells; expression of insulin sensitivity & adipogenesis genes analyzed via qPCR [2]. |

| In Vivo Efficacy | HFD-fed/STZ-treated and db/db mice treated with FKB; fasting blood glucose, postprandial glucose, and glycated hemoglobin measured [1] [2]. |

Mechanism of Action & Experimental Workflow

FKB acts as a Selective PPARγ Modulator (SPPARγM). Unlike full agonists like Rosiglitazone, which robustly activate the entire transcriptional program leading to both insulin sensitization and adverse effects, FKB only partially activates PPARγ [1] [2]. A key mechanism is its ability to inhibit the phosphorylation of PPARγ at the Ser273 residue by kinases like CDK5. This specific phosphorylation is linked to the dysregulation of diabetic genes, and its inhibition is considered a major contributor to FKB's insulin-sensitizing effects without promoting significant weight gain [1] [4].

The following diagram illustrates the primary signaling pathway and the overall experimental workflow used to characterize FKB.

Diagram of FKB's proposed mechanism and key experiments. FKB binds PPARγ and inhibits CDK5-mediated Ser273 phosphorylation, leading to selective gene regulation and improved insulin sensitivity. Experiments progress from molecular binding to in vivo efficacy and safety.

Hepatotoxicity: A Critical Consideration

In contrast to the 2024 findings, a 2010 study identified FKB as a potent hepatotoxin [3]. The study reported:

- Cytotoxicity: FKB induced cell death in HepG2 and L-02 liver cell lines with LD₅₀ values of 15.3 μM and 32 μM, respectively [3].

- Proposed Mechanism: The hepatotoxicity was mediated by induction of oxidative stress, depletion of glutathione (GSH), and modulation of IKK/NF-κB and MAPK signaling pathways [3].

- In Vivo Evidence: Oral consumption of FKB in mice led to inhibition of hepatic NF-κB activity and severe liver damage [3].

This finding is critical because kava extracts, the source of FKB, have been restricted in many countries due to hepatotoxicity concerns [3]. The divergence in safety outcomes between the recent and older studies could be related to dosage, extraction methods, or specific formulations, highlighting a major area for further investigation.

Conclusion and Future Directions

This compound is a compelling natural SPPARγM that demonstrates powerful anti-diabetic efficacy in preclinical models. Its unique mechanism of inhibiting PPARγ-Ser273 phosphorylation separates insulin-sensitizing benefits from adverse effects like weight gain.

However, the historically reported hepatotoxicity cannot be overlooked. Future research and drug development efforts should focus on:

- Elucidating the dose-response relationship between the therapeutic and toxic effects of FKB.

- Exploring chemical analogs of FKB that retain the beneficial PPARγ modulation without the associated liver risk.

- Investigating formulation strategies, such as combination with glutathione precursors [3], to mitigate potential oxidative stress in the liver.

References

- 1. is an effective natural peroxisome proliferator-activated... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is an effective natural peroxisome ... [sciencedirect.com]

- 3. This compound, the hepatotoxic constituent from kava root ... [pmc.ncbi.nlm.nih.gov]

- 4. Cooperative cobinding of synthetic and natural ligands to the nuclear... [elifesciences.org]

Flavokawain B molecular targets and signaling pathways

Primary Molecular Targets of Flavokawain B

The table below summarizes the key molecular targets of FKB and the functional consequences of their interaction.

| Molecular Target | Type of Target | Biological Consequence | Reported IC₅₀ / Kᴅ / Effect | Experimental Context |

|---|---|---|---|---|

| NEDD8 Activating Enzyme (NAE) [1] | Enzyme | Inhibits protein neddylation, induces Skp2 degradation | N/A (binds regulatory subunit APP-BP1) | Prostate cancer cell lines (LNCaP, PC3, C4-2B); In vitro conjugation assay |

| Toll-like Receptor 2 (TLR2) [2] | Receptor | Inhibits NF-κB & MAPK inflammatory signaling | Kᴅ: 2.26 µM (SPR assay) [2] | Inflammatory Bowel Disease (IBD) mouse model; Bone marrow-derived macrophages |

| Myeloid Differentiation Factor 2 (MD-2) [3] | Co-receptor (TLR4) | Blocks LPS-induced NF-κB & MAPK signaling | N/A (competes with LPS) | Acute Lung Injury (ALI) mouse model; Macrophages |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) [4] | Nuclear Receptor | Partial agonist; promotes glucose uptake & insulin sensitization | Kᴅ: 0.36 µM (SPR assay) [4] | Type 2 Diabetes mouse model; 3T3-L1 adipocytes, HepG2 cells |

| Uridine-Cytidine Kinase 2 (UCK2) [5] | Enzyme | Suppresses UCK2 expression, downregulating STAT3/Hif-1α/VEGF | IC₅₀: 28 µM (cell proliferation) [5] | Hepatocellular carcinoma (HepG2 cells) |

Detailed Experimental Evidence & Protocols

For researchers looking to validate or build upon these findings, here is a summary of the key experimental approaches and critical findings.

Inhibition of the Neddylation Pathway

FKB inhibits the NEDD8 Activating Enzyme (NAE), which initiates the neddylation cascade crucial for activating Cullin-RING ligases [1].

- Key Experimental Workflow:

- In Vitro Neddylation Assay: An initiation conjugation assay confirmed FKB directly inhibits Ubc12 neddylation [1].

- Target Engagement: Molecular docking and a Cellular Thermal Shift Assay (CETSA) demonstrated direct interaction between FKB and the APP-BP1 subunit of the NAE complex [1].

- Functional Validation: Western blotting in prostate cancer cells (PC3, LNCaP) showed FKB treatment reduces neddylation of Cullin1 and Ubc12, and induces ubiquitin/proteasome-dependent degradation of Skp2 [1].

- Combination Studies: Co-treatment of FKB with the proteasome inhibitor Bortezomib synergistically downregulated Skp2 and upregulated p27/Kip1 and p21/WAF1, enhancing growth inhibition and apoptosis in prostate cancer cells [1].

Anti-inflammatory Action via TLR/MD-2 Targeting

FKB exerts potent anti-inflammatory effects by targeting the LPS-sensing receptor complex [2] [3].

- Key Experimental Workflow:

- Binding Affinity: Surface Plasmon Resonance (SPR) determined the Kᴅ for FKB binding to TLR2 is 2.26 µM [2].

- Target Verification: Drug Affinity Responsive Target Stability (DARTS) and CETSA assays confirmed direct binding to TLR2 and MD-2 [2] [3].

- Mechanism of Action: Immunoprecipitation showed FKB disrupts the formation of the LPS-induced TLR4/MD-2 and TLR2/MyD88 complexes [2] [3].

- Downstream Signaling: Western blot analyses demonstrated that this disruption suppresses the subsequent phosphorylation of IκBα, JNK, ERK, and p38, thereby inhibiting NF-κB and MAPK pathway activation [2] [3].

- In Vivo Efficacy: In DSS-induced IBD and LPS-induced ALI mouse models, FKB treatment reduced weight loss, colon shortening, lung injury, and pro-inflammatory cytokine levels [2] [3].

Metabolic Regulation via PPARγ Activation

FKB acts as a selective PPARγ modulator (SPPARγM) [4].

- Key Experimental Workflow:

- Binding and Transactivation: SPR confirmed direct binding. Reporter gene assays showed FKB acts as a partial agonist, inducing a distinct coactivator recruitment profile compared to the full agonist Rosiglitazone [4].

- Gene Expression Profiling: RT-qPCR in 3T3-L1 adipocytes revealed that FKB upregulates genes related to insulin sensitivity (e.g., Glut4, Adipoq, Insig1, Lpl) without inducing genes linked to side effects (e.g., Cd36, Cidea, Pparg2) [4].

- Functional Glucose Uptake: A 2-NBDG glucose uptake assay demonstrated that FKB significantly enhances glucose absorption in insulin-resistant HepG2 cells and 3T3-L1 adipocytes [4].

- In Vivo Antidiabetic Effect: In type 2 diabetic (db/db) mice, FKB treatment (200 mg/kg/d) for 4 weeks significantly lowered fasting blood glucose and improved performance in insulin tolerance tests (ITT) and oral glucose tolerance tests (OGTT) without causing significant weight gain [4].

Visualizing Key Signaling Pathways

The following diagrams illustrate the core signaling pathways modulated by FKB, based on the documented evidence.

Diagram summarizing the three primary molecular mechanisms of this compound.

Critical Consider: Hepatotoxicity

A significant body of evidence identifies FKB as a potent hepatotoxin [6]. Studies in HepG2 and L-02 liver cells showed FKB induces oxidative stress, depletes glutathione (GSH), and concurrently inhibits IKK/NF-κB signaling while activating MAPK pathways (ERK, p38, JNK), leading to apoptosis [6]. This hepatotoxicity is a major limitation for therapeutic development that requires careful consideration and mitigation.

References

- 1. protein neddylation for enhancing the... This compound targets [biosignaling.biomedcentral.com]

- 2. This compound inhibits NF-κB inflammatory signaling ... [pubmed.ncbi.nlm.nih.gov]

- 3. alleviates LPS-induced acute lung injury via Flavokawain ... B targeting [nature.com]

- 4. This compound is an effective natural peroxisome ... [sciencedirect.com]

- 5. (PDF) Flavokawain inhibits the growth and metastasis of... B [academia.edu]

- 6. This compound, the hepatotoxic constituent from kava root ... [pmc.ncbi.nlm.nih.gov]

Core Biosynthetic Pathway and Key Enzymes

The biosynthesis of Flavokawain B in kava (Piper methysticum) is closely linked to the production of psychoactive kavalactones. Both are derived from the phenylpropanoid pathway and share a common biosynthetic network [1].

The diagram below outlines the core relationships and key enzymes involved in building the Flavokawain and kavalactone scaffolds:

Core biosynthetic network of kavalactones and this compound

The key enzymatic steps involve:

- Styrylpyrone Synthases (SPSs): A pair of paralogous type III polyketide synthases establish the core scaffold. SPS1 is believed to produce a styrylpyrone intermediate, which is a shared precursor. SPS2 then specifically channels this intermediate towards the formation of kavalactones [1].

- Formation of this compound: The search results indicate that the chalcone scaffold of this compound is structurally related to and derived from this same styrylpyrone precursor network, though the specific enzyme catalyzing its final formation requires further characterization [1].

- Kavalactone Reductase (KLR): This enzyme acts downstream on a subset of kavalactones, introducing chirality through a regio- and stereo-specific reduction [1].

Key Experimental Findings and Methodologies

The elucidation of this pathway relied on several advanced technical approaches, summarized in the table below.

| Research Goal | Key Experimental Methods | Critical Findings |

|---|

| Pathway Elucidation [1] | • De novo transcriptome assembly & analysis • Heterologous expression in E. coli • In vitro enzyme activity assays • X-ray crystallography of enzymes | Identified SPS1, SPS2, and KLR; confirmed function via production of styrylpyrones and kavalactones in heterologous systems. | | Pathway Engineering [1] | Engineering yeast (Saccharomyces cerevisiae) to express kava biosynthetic genes. | Demonstrated the feasibility of producing kavalactones in a heterologous host, a strategy applicable to this compound. | | Compound Modification [2] | Biotransformation using fungal cultures (e.g., Beauveria bassiana); structural analysis via NMR and UHPLC. | Achieved O-demethylation and 4-O-methylglycosylation of this compound, increasing its water solubility. |

Future Research and Application Directions

Based on the current state of research, here are promising future directions:

- Complete Pathway Identification: The specific enzymatic steps that branch from the styrylpyrone scaffold to form the chalcone structure of this compound need to be fully identified and characterized [1].

- Heterologous Production: The successful engineering of yeast to produce kavalactones paves the way for creating a microbial platform for the sustainable production of this compound, independent of kava plant cultivation [1].

- Improving Bioavailability: Research into biotransformation, such as glycosylation, is crucial for modifying this compound to enhance its water solubility and bioavailability for potential therapeutic applications [2].

Important Research Context

When working with this compound, it is essential to consider its dual nature in biological activity:

- Therapeutic Potential: this compound demonstrates promising anticancer properties across various models, including inducing apoptosis in lymphoma, osteosarcoma, and prostate cancer cells [3] [4] [5].

- Hepatotoxicity Concerns: Studies have also identified this compound as a potent hepatotoxin that can induce oxidative stress and glutathione depletion in liver cells, which is a key consideration for drug development [6] [7] [8].

The biosynthesis of this compound is a rapidly advancing field. The discovery of core enzymes like the Styrylpyrone Synthases has been a critical breakthrough. Current efforts are focused on mapping the complete pathway and developing efficient production systems, which are essential steps toward harnessing its medical potential.

References

- 1. The biosynthetic origin of psychoactive kavalactones... | Nature Plants [nature.com]

- 2. Multienzymatic biotransformation of flavokawain by... B [microbialcellfactories.biomedcentral.com]

- 3. The kava chalcone this compound exerts inhibitory activity ... [sciencedirect.com]

- 4. Kava Components Down-Regulate Expression of AR and AR ... [journals.plos.org]

- 5. This compound, a kava chalcone, inhibits growth of human ... [molecular-cancer.biomedcentral.com]

- 6. , the hepatotoxic constituent from Flavokawain root, induces... B kava [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, the hepatotoxic constituent from kava root ... [pmc.ncbi.nlm.nih.gov]

- 8. Flavokawains A and B from kava (Piper methysticum) activate ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Flavokawain B Synthesis via Claisen-Schmidt Condensation and Biological Evaluation

Introduction to Flavokawain B

This compound (FKB) is a naturally occurring chalcone derivative isolated from the roots of Piper methysticum (kava plant), which has garnered significant research interest due to its diverse pharmacological activities and therapeutic potential [1]. Chemically identified as 6'-hydroxy-2',4'-dimethoxychalcone, this compound represents a privileged structural scaffold in medicinal chemistry with a molecular formula of C₁₇H₁₆O₄ and molecular weight of 284.31 g/mol [2]. This yellow crystalline compound (melting point: 96-98°C) belongs to the chalcone family, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system [1]. The multifunctional nature of this compound has been demonstrated through extensive pharmacological investigations, revealing promising anticancer, anti-inflammatory, antinociceptive, and recently discovered antidiabetic properties through PPARγ activation [3] [1].

The growing interest in this compound in drug discovery pipelines necessitates reliable and efficient synthetic protocols for producing sufficient quantities of the compound and its analogs for biological evaluation. While this compound occurs naturally in kava, its isolation from plant material provides low yields (approximately 0.015%), making synthetic approaches particularly valuable for research and development purposes [2]. The Claisen-Schmidt condensation reaction represents the most straightforward and efficient method for synthesizing this compound and its structural analogs, allowing researchers to explore structure-activity relationships and optimize pharmacological properties [4]. This document provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound, along with comprehensive data analysis to support research activities in medicinal chemistry and drug development.

Chemical Synthesis Protocols

Claisen-Schmidt Condensation Procedure

The synthesis of this compound employs a straightforward condensation reaction between appropriate acetophenone and benzaldehyde derivatives under basic conditions. This method follows the classical Claisen-Schmidt condensation mechanism, which is widely utilized for chalcone synthesis due to its high efficiency, simplicity, and excellent yields [4]. The following protocol has been adapted and optimized from multiple literature sources reporting successful this compound synthesis:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 equiv, 1.0 g, 5.12 mmol) with benzaldehyde (1.2 equiv, 0.65 g, 6.14 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until a clear solution is obtained.

Base Addition: Slowly add 5 mL of a 40% sodium hydroxide solution dropwise over 5 minutes with continuous stirring. Note: The reaction is exothermic initially; maintain the temperature below 30°C using an ice bath if necessary.

Reaction Monitoring: After complete addition, stir the reaction mixture at room temperature for 6-8 hours. Monitor reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase. The product typically appears as a yellow spot with Rf ≈ 0.5 under UV light.

Work-up Procedure: Upon completion, carefully acidify the reaction mixture to pH 6-7 using dilute hydrochloric acid (1M) with constant stirring. A yellow precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 × 10 mL) followed by cold ethanol (5 mL).

Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as yellow crystals. Typical yields range from 75-85% [4].

Table 1: Reagents and Quantities for this compound Synthesis

| Reagent | Molecular Weight (g/mol) | Quantity | Moles | Equivalents |

|---|---|---|---|---|

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | 196.20 | 1.0 g | 5.12 mmol | 1.0 |

| Benzaldehyde | 106.12 | 0.65 g | 6.14 mmol | 1.2 |

| Ethanol (absolute) | 46.07 | 30 mL | - | Solvent |

| Sodium hydroxide (40%) | 40.00 | 5 mL | - | Catalyst |

The synthetic procedure can be readily adapted for the preparation of this compound analogs by substituting appropriate benzaldehyde derivatives [4]. The reaction scalability has been demonstrated from gram to multi-gram scales with consistent yields and purity profiles. For acid-sensitive substrates, alternative mild bases such as potassium hydroxide or potassium carbonate can be employed, though reaction times may be prolonged.

Synthesis of this compound Analogs

The this compound core structure serves as an excellent template for structural diversification to explore structure-activity relationships and optimize pharmacological properties. The following general protocol enables the synthesis of this compound analogs through modification of the benzaldehyde component:

Analog Design Strategy: Select appropriate benzaldehyde derivatives with desired substituents including halogens, methoxy groups, hydroxy groups, or other functional groups compatible with the reaction conditions.

General Procedure: Follow the same synthetic protocol as for this compound, replacing benzaldehyde with the selected derivative (1.2 equiv). Reaction times may vary depending on the electronic nature of the substituents.

Purification and Characterization: Purify the resulting analogs using recrystallization or column chromatography (silica gel, hexane:ethyl acetate gradient). Characterize all compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) [4].

Table 2: Selected this compound Analogs and Their Cytotoxic Activities

| Compound | B-ring Substituents | MCF-7 IC₅₀ (μg/mL) | MDA-MB-231 IC₅₀ (μg/mL) | Reference |

|---|---|---|---|---|

| This compound (1) | -H | 7.70 ± 0.30 | 5.90 ± 0.30 | [4] |

| Compound 2 | 3,4-dimethoxy | 8.90 ± 0.60 | 6.80 ± 0.35 | [4] |

| Compound 13 | 2-fluoro | 7.12 ± 0.80 | 4.04 ± 0.30 | [4] |

| Compound 15 | 2-chloro | 5.50 ± 0.35 | 6.50 ± 1.40 | [4] |

| Compound 16 | 3-chloro | 6.50 ± 0.40 | 4.12 ± 0.20 | [4] |

| Compound 22 | 3,4,5-trimethoxy | 8.80 ± 0.35 | 14.16 ± 1.10 | [4] |

| Compound 23 | 2-bromo-3-hydroxy-4-methoxy | - | - | [4] |

The synthesis of these analogs demonstrates the structural versatility of the chalcone scaffold and enables systematic investigation of structure-activity relationships. Research indicates that halogen substitution (particularly at positions 2 and 3) generally enhances cytotoxic activity, while certain methoxy patterns can either enhance or diminish potency depending on their position and combination [4] [5].

Analytical Characterization Methods

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for verifying the structure and purity of synthesized this compound compounds. The following analytical protocols provide definitive structural confirmation:

¹H NMR Spectroscopy: Record ¹H NMR spectra in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Key characteristic signals include:

- α,β-unsaturated system: Two doublets with J = 15-16 Hz appearing at δ 7.66-7.84 (H-α) and δ 7.86-8.00 (H-β)

- A-ring protons: Two meta-coupled doublets at δ 6.11-6.16 (H-3') and δ 5.96-6.13 (H-5') with J = 2.2-2.5 Hz

- Methoxy groups: Singlets at δ 3.84-3.91 (4',6'-OCH₃) [4]

¹³C NMR Spectroscopy: Record ¹³C NMR spectra in appropriate deuterated solvents. Characteristic signals include:

- Carbonyl carbon: δ 191-193

- α,β-unsaturated carbons: δ 123-128 (C-α) and δ 137-161 (C-β)

- A-ring carbons: δ 106.25-106.89 (C-1'), δ 162.36-162.57 (C-2'), δ 93.81-94.38 (C-3'), δ 165.57-168.42 (C-4'), δ 91.06-91.59 (C-5'), δ 165.55-166.37 (C-6')

- Methoxy groups: δ 55.60-56.62 [4]

Infrared Spectroscopy: Prepare samples as KBr pellets and record IR spectra. Key absorption bands include:

- Carbonyl stretch: 1625-1634 cm⁻¹ (strong, conjugated ketone)

- Aromatic C=C stretch: 1570-1600 cm⁻¹

- Phenolic O-H stretch: 3200-3400 cm⁻¹ (broad) [4]

Mass Spectrometry: Perform EI-MS or ESI-MS analysis. The molecular ion peak for this compound appears at m/z 284.31 [M]⁺ [4].

Chromatographic Analysis

UHPLC Conditions:

- Column: C18 reverse phase (2.1 × 100 mm, 1.8 μm)

- Mobile phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)

- Gradient: 0-2 min (5% B), 2-10 min (5-95% B), 10-12 min (95% B)

- Flow rate: 0.3 mL/min

- Detection: UV-Vis at 340 nm

- Retention time: this compound typically elutes at 8.2-8.5 minutes [6]

Thin-Layer Chromatography:

- Stationary phase: Silica gel 60 F₂₅₄

- Mobile phase: Hexane:ethyl acetate (7:3)

- Visualization: UV light at 254 nm and 365 nm

- Rf value: Approximately 0.5 for this compound [4]

Biological Activity Evaluation

Anticancer Activity Assessment

This compound demonstrates broad-spectrum cytotoxic activity against various cancer cell lines through multiple mechanisms of action. Standardized protocols for evaluating its anticancer potential include:

Cell Viability Assays:

- Cell Lines: Maintain appropriate cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HSC-3 for oral carcinoma; T24 for bladder cancer; osteosarcoma lines) in recommended media with 10% FBS at 37°C in 5% CO₂.

- Compound Treatment: Prepare serial dilutions of this compound in DMSO (final DMSO concentration ≤0.1%) and treat cells for 48-72 hours.

- Viability Measurement: Assess cell viability using MTT or similar colorimetric assays. Measure absorbance at 570 nm and calculate IC₅₀ values using appropriate statistical methods [4] [1].

Cell Cycle Analysis:

- Treatment: Exponentially growing cells with this compound at relevant concentrations (typically IC₅₀-IC₈₀) for 12-24 hours.

- Staining: Harvest cells, fix in 70% ethanol, treat with RNase A, and stain with propidium iodide.

- Analysis: Analyze DNA content by flow cytometry. This compound typically induces G2/M phase arrest in various cancer cell lines [1].

Apoptosis Assays:

- Staining: Perform Annexin V-FITC/propidium iodide dual staining according to manufacturer's protocol.

- Analysis: Quantify apoptotic cells (Annexin V-positive) by flow cytometry.

- Additional Markers: Assess caspase-3/7, -8, and -9 activation using commercial assay kits [1].

Table 3: Anticancer Mechanisms of this compound in Various Cancer Models

| Cancer Type | Cell Lines/Models | Key Mechanisms | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Cell cycle arrest (G2/M), apoptosis induction, ↓Bcl-2, ↑Bax | [4] [1] |

| Bladder Cancer | T24, RT4 | G1 arrest (p53 wild-type), G2/M arrest (p53 mutant), mitochondrial apoptosis | [1] |

| Osteosarcoma | U2OS, MG-63 | Caspase 3/7, 8, 9 activation, ↓survivin, ↓migration/invasion | [1] |

| Gastric Cancer | In vitro and in vivo models | Mitochondria-dependent apoptosis, cytochrome c release | [6] |

| Colon Cancer | In vitro models | Cell cycle arrest, apoptotic induction | [6] |

| Synovial Sarcoma | In vitro and in vivo | Tumor growth inhibition in xenograft models | [6] |

Anti-inflammatory Activity Evaluation

This compound exhibits potent anti-inflammatory properties through modulation of key inflammatory pathways. Standard evaluation protocols include:

LPS-induced Inflammation Model:

- Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

- Treatment: Pre-treat cells with this compound (1-25 μM) for 1 hour, then stimulate with LPS (100 ng/mL) for 18-24 hours.

- NO Production Measurement: Collect culture supernatants and measure nitrite accumulation using Griess reagent [1].

- Protein Analysis: Determine iNOS and COX-2 protein levels by Western blotting or ELISA.

- Cytokine Profiling: Measure TNF-α, IL-6, and IL-1β levels in supernatants using ELISA kits [1].

NF-κB Pathway Analysis:

- Luciferase Reporter Assay: Transfert cells with NF-κB reporter construct, treat with this compound, stimulate with LPS, and measure luciferase activity.

- Western Blotting: Analyze IκBα degradation and p65 nuclear translocation [1].

This compound demonstrates significant anti-inflammatory activity with an IC₅₀ of 9.8 μM for NO production inhibition, outperforming curcumin in comparative studies [1]. The compound effectively suppresses expression of iNOS, COX-2, and pro-inflammatory cytokines through inhibition of the NF-κB pathway [1].

Antidiabetic Activity Evaluation

Recent studies have identified this compound as a selective PPARγ modulator with potential applications in diabetes treatment. Evaluation protocols include:

PPARγ Binding Affinity:

- Surface Plasmon Resonance (SPR): Immobilize recombinant PPARγ protein on CM5 sensor chip.

- Analysis: Measure binding affinity of this compound at concentrations ranging from 0.3125 μM to 20 μM. Calculate equilibrium dissociation constant (K_D) using appropriate software [3].

Glucose Uptake Assay:

- Cell Culture: Differentiate 3T3-L1 preadipocytes into adipocytes using standard protocol.

- Treatment: Incubate differentiated adipocytes with this compound (5-20 μM) for 24 hours.

- Measurement: Assess glucose uptake using 2-NBDG fluorescent glucose analog (10 μM, 30 minutes) [3].

Gene Expression Analysis:

- RNA Extraction: Isolate total RNA from treated 3T3-L1 adipocytes.

- qRT-PCR: Analyze expression of PPARγ target genes (aP2, CD36, Glut4, Adiponectin) using appropriate primers and normalization to housekeeping genes [3].

Research demonstrates that this compound acts as a selective PPARγ modulator (SPPARγM) with strong binding affinity (K_D = 1.36 × 10⁻⁶ M) and potent glucose-lowering effects without the adverse side effects associated with full PPARγ agonists like rosiglitazone [3].

Structure-Activity Relationship Analysis

Comprehensive evaluation of this compound and its analogs has revealed key structural requirements for optimizing biological activity:

A-ring Modifications: The 2'-hydroxy-4',6'-dimethoxy pattern on the A-ring appears optimal for maintaining cytotoxic activity. Removal or repositioning of these substituents generally diminishes potency [5].

B-ring Substitutions:

- Halogenation: Introduction of chloro or fluoro substituents at positions 2 or 3 of the B-ring significantly enhances cytotoxic potency against breast cancer cell lines [4].

- Methoxy Groups: While single methoxy substitutions can be beneficial, multiple methoxy groups (particularly at positions 3,4,5) may reduce activity in certain cell lines [4].

- Combination Approaches: Strategic combination of electron-withdrawing and electron-donating groups can optimize pharmacological profiles [5].

Chalcone Scaffold: The α,β-unsaturated ketone system is essential for activity, serving as a Michael acceptor for nucleophilic addition to biological thiols. Reduction of the double bond or carbonyl group typically abolishes activity [5].

Table 4: Structure-Activity Relationships of this compound Derivatives

| Structural Feature | Effect on Activity | Recommended Approach | Reference |

|---|---|---|---|

| A-ring substitution | Critical for activity | Maintain 2'-hydroxy-4',6'-dimethoxy pattern | [5] |

| B-ring halogenation | Enhanced cytotoxicity | Introduce Cl or F at position 2 or 3 | [4] [5] |

| B-ring methoxy groups | Variable effects | Limit multi-methoxy substitutions; prefer mono or dimethoxy | [4] |

| α,β-unsaturated system | Essential for activity | Maintain conjugated system; avoid reduction | [5] |

| Trimethoxy A-ring | Optimal balance | Provides best cytotoxicity/selectivity ratio | [5] |

The structure-activity relationship analysis indicates that the most promising this compound derivatives feature a trimethoxy A-ring combined with strategically halogenated B-rings, particularly at meta positions [5]. These structural modifications enhance cytotoxic potency while maintaining selectivity toward cancer cells versus normal cells.

Pharmacological Challenges and Modification Strategies

Despite its promising biological activities, this compound faces several pharmacological challenges that limit its clinical translation:

Poor Aqueous Solubility: Like many chalcones, this compound exhibits limited water solubility, which restricts its absorption and bioavailability [6].

Low Bioavailability: The compound demonstrates poor pharmacokinetic profiles in preliminary studies, with rapid metabolism and elimination [6].

Stability Issues: The α,β-unsaturated system may be susceptible to metabolic reduction and conjugation reactions.

Several strategies have been explored to address these limitations:

Biotransformation Approaches:

- Fungal Biocatalysis: Utilize entomopathogenic filamentous fungi (Beauveria bassiana, Isaria tenuipes, Metarhizium robertsii) to catalyze O-demethylation and/or hydroxylation followed by 4-O-methylglycosylation of this compound [6].

- Glycosylation: Microbial glycosylation significantly increases water solubility and potentially improves bioavailability, as demonstrated with similar flavonoid compounds [6].

- Process Optimization: Biotransformation using B. bassiana KCh BBT and B. bassiana KCh J1.5 strains achieves high conversion rates (>95% substrate conversion within 3 days) [6].

Structural Modifications:

- Prodrug Approaches: Design water-soluble prodrugs by introducing ionizable groups or formulating as phosphate salts.

- Formulation Strategies: Develop nanoparticle-based delivery systems or complexation with cyclodextrins to enhance solubility and stability.

The following diagram illustrates the biotransformation workflow for improving this compound properties:

The biotransformation approach represents an environmentally friendly strategy to enhance this compound's physicochemical properties while potentially maintaining or improving its biological activity [6].

Conclusion

This compound represents a promising lead compound with multifaceted biological activities and potential therapeutic applications in cancer, inflammatory diseases, and diabetes. The Claisen-Schmidt condensation provides an efficient and scalable synthetic approach for producing this compound and its analogs with good yields and purity. Comprehensive SAR studies have identified key structural features required for optimal activity, particularly highlighting the importance of A-ring methoxy patterns and B-ring halogen substitutions.

Despite challenges with solubility and bioavailability, innovative approaches such as microbial biotransformation and structural modification offer viable strategies to overcome these limitations. The discovery of this compound's activity as a selective PPARγ agonist with potent glucose-lowering effects expands its potential therapeutic applications and provides new avenues for diabetes drug development.

Further research should focus on optimizing pharmacokinetic properties, conducting comprehensive preclinical safety assessments, and exploring combination therapies to maximize therapeutic potential. The protocols and data summarized in this document provide a solid foundation for continued investigation and development of this compound-based therapeutics.

References

- 1. The flavokawains : uprising medicinal chalcones | Cancer Cell... [cancerci.biomedcentral.com]

- 2. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is an effective natural peroxisome ... [sciencedirect.com]

- 4. Design, Synthesis and Docking Studies of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action and structure-activity relationships ... [pubmed.ncbi.nlm.nih.gov]

- 6. Multienzymatic biotransformation of this compound by ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Microbial Glycosylation of Flavokawain B via Entomopathogenic Fungi for Enhanced Bioavailability

Introduction to Flavokawain B and Biotransformation Rationale

This compound (1-(2′-hydroxy-4′,6′-dimethoxyphenyl)-3-phenyl-prop-2-en-1-one) is a naturally occurring chalcone compound found predominantly in the kava plant (Piper methysticum), which has been traditionally used for its sedative, anti-stress, and anxiolytic properties across Melanesian, Micronesian, and Polynesian cultures [1]. This compound exhibits a broad spectrum of pharmacological activities, including demonstrated anticancer effects against colon cancer, melanoma, gastric cancer, synovial sarcoma, breast cancer, and osteosarcoma through mechanisms such as mitochondria-dependent apoptosis, ROS-modulated apoptotic and autophagic cell death, and G2/M cell cycle arrest [1]. Additionally, this compound possesses significant anti-inflammatory, anti-malarial, and anti-angiogenic properties, making it a promising candidate for therapeutic development [1].

Despite its promising pharmacological profile, this compound faces significant pharmaceutical limitations, primarily due to its poor aqueous solubility and consequently low bioavailability, which substantially reduces its in vivo biological effects [1] [2]. To address these challenges, microbial biotransformation presents an environmentally friendly approach to structural modification that can enhance hydrophilicity and potentially improve bioavailability. Specifically, the attachment of sugar units through glycosylation significantly impacts the stability, solubility, and often determines the bioavailability and bioactivity of flavonoid compounds [1] [2]. Previous studies have demonstrated that glycosylation can dramatically alter bioavailability, as evidenced by the relative total bioavailability of quercetin glycosides—isoquercetin (glucoside) showed 148% relative bioavailability compared to quercetin aglycone, while rutin (rutoside) demonstrated only 23% [1].

Experimental Protocol for Biotransformation of this compound

Microbial Cultivation and Maintenance

Strain Selection and Sourcing: The protocol utilizes specific entomopathogenic filamentous fungal strains with documented glycosylation capabilities: Beauveria bassiana KCh J1.5, Beauveria bassiana BBT, Beauveria caledonica KCh J3.3, Isaria tenuipes MU35, Isaria fumosorosea KCh J2, Isaria farinosa KCh KW 1.1, and Metarhizium robertsii MU4 [1]. These strains should be obtained from recognized culture collections or research institutions and maintained on Sabouraud Dextrose Agar (SDA) slants at 4°C with quarterly subculturing to maintain viability.

Pre-culture Preparation:

- Inoculate a loopful of fungal mycelium from stock culture into 100 mL of sterile liquid medium (Sabouraud Dextrose Broth or Potato Dextrose Broth) in a 500 mL Erlenmeyer flask.

- Incubate the culture at 25-28°C with rotary shaking at 140-160 rpm for 48-72 hours to establish actively growing mycelial inoculum [1].

- Monitor fungal growth visually until a dense, homogeneous mycelial suspension forms, indicating readiness for use as inoculum in the main biotransformation culture.

Biotransformation Procedure

Main Culture Establishment and Substrate Addition:

- Transfer 10 mL of the prepared pre-culture to 500 mL Erlenmeyer flasks containing 100 mL of sterile production medium.

- Incubate the main cultures for 24 hours under the same conditions as the pre-culture (25-28°C, 140-160 rpm) to establish robust fungal growth before substrate addition.

- Prepare a stock solution of this compound (10 mg/mL) in dimethyl sulfoxide (DMSO) or ethanol, ensuring complete dissolution.

- Add the this compound solution to the culture medium to achieve a final concentration of 0.1-0.2 mg/mL, using sterile technique to maintain aseptic conditions [1].

- Incubate the biotransformation cultures under optimal conditions (25-28°C, 140-160 rpm) for 3-10 days, with periodic monitoring of transformation progress.

Process Monitoring and Harvesting:

- Collect 1-2 mL aliquots of culture broth at 24-hour intervals for analytical monitoring using TLC or UHPLC.

- Terminate the biotransformation when maximum substrate conversion is observed (typically after 3-10 days, depending on the fungal strain).

- Separate the mycelial biomass from the culture broth by filtration or centrifugation (10,000 × g for 15 minutes at 4°C).

- Extract the culture broth exhaustively with ethyl acetate (3 × 100 mL for 100 mL of broth) with vigorous shaking to ensure complete partitioning of products.

- Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure at 40°C using a rotary evaporator to obtain the crude biotransformation extract.

Analytical Monitoring and Product Identification

Thin-Layer Chromatography (TLC) Screening:

- Use silica gel TLC plates with fluorescence indicator F254.

- Develop plates in an appropriate solvent system (e.g., chloroform:methanol, 9:1 or 8:2 v/v).

- Visualize under UV light at 254 nm and 365 nm, and by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

- Monitor for the appearance of new spots with higher polarity (lower Rf values) compared to the this compound substrate, indicating potential glycosylated derivatives.

UHPLC Analysis for Process Monitoring:

- Prepare samples by dissolving the crude extracts in methanol (HPLC grade) to 1 mg/mL concentration.

- Use a reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.7 μm particle size) maintained at 40°C.

- Employ a mobile phase gradient: 10-90% acetonitrile in water (both containing 0.1% formic acid) over 15 minutes.

- Set flow rate to 0.3 mL/min with UV detection at 254 and 340 nm.

- Compare retention times of transformation products with the this compound standard—glycosylated derivatives typically elute earlier due to increased hydrophilicity.

Product Isolation and Structural Elucidation:

- Separate the components of the crude extract using preparative thin-layer chromatography (pTLC) or flash chromatography.

- For pTLC, apply the extract as a band on multiple preparative silica gel plates, develop in an optimized solvent system, and visualize under UV light.

- Scrape the bands corresponding to transformation products and elute the silica with ethyl acetate or methanol.

- Filter and concentrate the eluents to obtain purified compounds for structural analysis.

- Determine structures using NMR spectroscopy (1H, 13C, 2D experiments) and mass spectrometry (LC-MS or HRMS) to confirm glycosylation patterns and structural modifications.

Workflow and Structural Relationships

The following diagram illustrates the complete experimental workflow for the biotransformation of this compound and the structural relationships between the substrate and its transformation products:

Results and Data Analysis

Fungal Strain Efficiency and Transformation Products

Table 1: Biotransformation Efficiency of Entomopathogenic Fungal Strains with this compound

| Fungal Strain | Transformation Efficiency | Residual Substrate After 10 Days | Main Transformation Products |

|---|---|---|---|

| Beauveria bassiana KCh BBT | High | 0.5% | 4-O-methylglycosylated derivatives |

| Beauveria bassiana KCh J1.5 | High | 1.6% | 4-O-methylglycosylated derivatives |

| Metarhizium robertsii MU4 | Moderate-High | <5% | 4-O-methylglycosylated derivatives |

| Isaria tenuipes MU35 | Moderate-High | <5% | 4-O-methylglycosylated derivatives |

| Beauveria caledonica KCh J3.3 | Low | >50% | Minor derivatives |

| Isaria fumosorosea KCh J2 | Very Low | >99.9% | No significant transformation |

| Isaria farinosa KCh KW1.1 | Very Low | >99.9% | No significant transformation |

The biotransformation of this compound resulted in several structurally modified derivatives, with the main processes being O-demethylation and/or hydroxylation followed by 4-O-methylglycosylation [1]. The glycosylated products demonstrated significantly higher polarity than the parent compound, consistent with the addition of sugar moieties. Among the tested strains, Beauveria bassiana KCh BBT and KCh J1.5 showed the highest conversion rates, with less than 5% of unreacted substrate remaining after just 3 days of biotransformation [1]. In contrast, Isaria fumosorosea KCh J2 and Isaria farinosa KCh KW1.1 showed minimal transformation capability, with over 99.9% of the substrate remaining unconverted after 10 days of incubation [1].

Table 2: Structural Characteristics and Predicted Bioactivities of this compound Derivatives

| Compound | Structural Modifications | Physicochemical Changes | Predicted Pharmacological Activities |

|---|---|---|---|

| This compound (parent) | No modifications | Poor water solubility, Low bioavailability | Anticancer, Anti-inflammatory, Antimalarial |

| Derivative 1 | O-demethylation + 4-O-methylglycosylation | Increased hydrophilicity, Altered pharmacokinetics | Anticarcinogenic, Caspase 3 stimulation |

| Derivative 2 | Hydroxylation + 4-O-methylglycosylation | Increased hydrophilicity, Altered pharmacokinetics | Antileishmanial effects |

| Derivative 3 | O-demethylation only | Moderate increase in hydrophilicity | Similar to parent with enhanced solubility |

Pharmacological Predictions and Physicochemical Properties

Cheminformatic analyses of the this compound derivatives indicated altered physicochemical and pharmacokinetic properties compared to the parent compound [1]. The glycosylated derivatives showed increased hydrophilicity, which would likely translate to improved aqueous solubility and potentially enhanced bioavailability. Pharmacological predictions suggested that the transformed compounds maintain and in some cases expand upon the bioactivities of the parent this compound, with potential anticarcinogenic activity, caspase 3 stimulation, and antileishmanial effects [1]. These predictions align with the known mechanisms of action of this compound, which includes induction of mitochondria-dependent apoptosis characterized by cytochrome c release [1].

The position and nature of glycosylation significantly influence the biological activity and bioavailability of the resulting compounds. Previous studies with similar flavonoid compounds have demonstrated that glucosyl moieties can enhance bioavailability through their recognition by intestinal brush border enzymes such as lactase-phlorizin hydrolase, allowing for more efficient absorption in the small intestine compared to aglycone forms [1]. This phenomenon may similarly benefit the glycosylated derivatives of this compound, potentially addressing one of the major limitations in its therapeutic application.

Implementation Guidelines and Technical Considerations

Protocol Adaptation and Optimization

Strain Selection Considerations: When implementing this protocol, researchers should prioritize Beauveria bassiana strains (KCh J1.5 and BBT) for highest efficiency in glycosylating this compound [1]. These strains have demonstrated superior capability in performing the desired 4-O-methylglycosylation reaction. If these specific strains are unavailable, other Beauveria bassiana isolates or Metarhizium robertsii MU4 and Isaria tenuipes MU35 represent suitable alternatives with confirmed transformation capability, though potentially with varying efficiency [1].

Process Optimization Parameters:

- Incubation Time: Optimal biotransformation typically occurs within 3-10 days, but this should be determined empirically for specific setups through regular monitoring via TLC or UHPLC.

- Substrate Concentration: While 0.1-0.2 mg/mL is effective, higher concentrations may be tested with careful monitoring for potential substrate inhibition or toxicity effects on the fungal cultures.

- Culture Conditions: Maintaining consistent temperature (25-28°C) and agitation (140-160 rpm) is critical for reproducible results, as variations can significantly impact fungal metabolism and enzyme activity.

Scale-Up Considerations: For larger-scale production, consider using bioreactor systems with enhanced oxygen transfer capabilities, as fungal cultures require adequate aeration for optimal growth and biotransformation activity. The extraction process can be scaled proportionally, but ensure sufficient solvent-to-culture broth ratio (minimum 3:1 v/v ethyl acetate to broth) for efficient product recovery at larger volumes.

Analytical and Quality Control Measures

Quality Control of Starting Materials:

- Verify the purity and identity of this compound substrate using NMR and HPLC before biotransformation.

- Confirm fungal strain identity through morphological characterization or molecular methods if maintained in-house for extended periods.

- Perform regular checks for microbial contamination in stock cultures and pre-cultures to ensure process consistency.

Analytical Method Validation:

- Establish calibration curves for this compound quantification in UHPLC methods.

- Optimize TLC solvent systems for clear separation of substrate and products.

- Develop and validate HPLC/LC-MS methods for accurate quantification of transformation products when moving from analytical to preparative scale.

Troubleshooting Common Issues:

- Low Conversion Rates: Check fungal viability, culture age, and nutrient composition of medium. Ensure proper aeration through adequate flask volume to medium ratio (typically 5:1).

- Multiple Unidentified Products: Optimize extraction and separation methods. Consider varying incubation time or substrate concentration to favor specific transformation pathways.

- Product Instability: Process extracts promptly after harvest, store purified compounds at -20°C under inert atmosphere, and avoid prolonged exposure to light or elevated temperatures.

Conclusion

The application of entomopathogenic filamentous fungi, particularly Beauveria bassiana strains, provides an efficient biocatalytic system for the structural modification of this compound through O-demethylation, hydroxylation, and 4-O-methylglycosylation reactions. This biotransformation protocol enables the production of novel this compound derivatives with enhanced hydrophilicity and potentially improved pharmaceutical properties compared to the parent compound. The methodology represents an environmentally friendly approach to compound modification that leverages the diverse enzymatic capabilities of microbial systems.

The resulting glycosylated derivatives show promise for further pharmacological development, with in silico predictions indicating potential anticarcinogenic and antileishmanial activities. Researchers can implement this protocol with standard laboratory equipment and techniques, making it accessible for natural product chemistry, pharmaceutical development, and biocatalysis research applications. Future work should focus on thorough biological evaluation of the isolated derivatives, detailed pharmacokinetic studies to confirm improved bioavailability, and potential optimization of transformation yields through metabolic engineering of the fungal strains or process parameters.

References

Comprehensive Research Guide: In Vivo Antitumor Efficacy Protocols for Flavokawain B

Introduction to Flavokawain B

This compound (FKB) is a naturally occurring chalcone compound primarily isolated from the root extracts of the kava-kava plant (Piper methysticum). It can also be synthesized chemically via the Claisen-Schmidt reaction between 4′,6′-dimethoxy-2′-hydroxyacetophenone and benzaldehyde, which provides higher yield and purity for research applications. [1] [2] [3] FKB belongs to the flavonoid family and has gained significant attention in oncology research due to its promising antitumor properties against various cancer types while demonstrating relatively low toxicity profiles compared to conventional chemotherapeutic agents.

As a candidate for anticancer drug development, FKB has demonstrated efficacy across multiple cancer models, including breast cancer, osteosarcoma, gastric cancer, cholangiocarcinoma, and thyroid cancer. Research indicates that FKB exerts its antitumor effects through multiple molecular mechanisms, including induction of apoptosis, cell cycle arrest, inhibition of metastasis and invasion, modulation of immune responses, and regulation of autophagy. This multi-targeted approach makes FKB a compelling subject for preclinical investigation in oncology. [1] [4] [5]

In Vivo Antitumor Efficacy Summary

Extensive in vivo studies have demonstrated the antitumor potential of this compound across various cancer models. The table below summarizes key efficacy findings from published preclinical studies:

Table 1: Summary of In Vivo Antitumor Efficacy of this compound

| Cancer Type | Model System | Dosing Regimen | Key Findings | Reference |

|---|

| Breast Cancer (4T1 cells) | Female BALB/c mice | 50 mg/kg/day, orally, 28 days | - Induced tumor apoptosis

- Increased helper/cytolytic T-cells & NK cells

- Inhibited metastasis to lungs, liver, bone marrow

- Enhanced IL-2 & IFN-γ; suppressed IL-1B | [1] [2] [3] | | Cholangiocarcinoma (SNU-478 cells) | BALB/c nude mice | 25 mg/kg, IP, twice weekly for 2 weeks (with cisplatin/gemcitabine) | - Significant tumor growth inhibition

- Additive effect with chemotherapy

- Suppressed Akt pathway | [6] | | Gastric Cancer (AGS cells) | BALB/c nude mice | Combination with doxorubicin | - Synergistic tumor growth inhibition with doxorubicin

- Enhanced apoptosis

- ROS-mediated mechanisms | [7] | | Thyroid Cancer (ARO cells) | Nude mice | 25 mg/kg, IP, daily for 21 days | - Induced autophagy flux

- AMPK activation and mTOR inhibition

- Enhanced efficacy with chloroquine (autophagy inhibitor) | [5] |

The combination potential of FKB with conventional chemotherapeutic agents has been increasingly investigated to enhance efficacy and potentially reduce required doses of toxic drugs. Studies have demonstrated synergistic effects when FKB is combined with doxorubicin for gastric cancer, and additive effects when combined with cisplatin/gemcitabine for cholangiocarcinoma. [7] [6] These combination approaches represent promising strategies to overcome chemoresistance while potentially limiting side effects through dose reduction of conventional agents.

Detailed Experimental Protocols

In Vivo Tumor Models and Dosing Protocols

Animal Model Selection and Tumor Inoculation:

- For breast cancer studies: Use 5-6 week old female BALB/c mice inoculated subcutaneously with 1×10⁵ 4T1 murine breast cancer cells in the mammary fat pad. [1] [2] [3]

- For human cancer xenografts: Use BALB/c nude mice (4-5 weeks old) to avoid immune rejection. Subcutaneously inoculate with 1×10⁶ cancer cells (e.g., SNU-478 cholangiocarcinoma cells) suspended in Matrigel. [6]

- Monitor tumor growth until they reach a palpable size of approximately 100 mm³ before initiating treatment. [6]

FKB Formulation and Administration:

- Prepare FKB solution in olive oil for oral administration at 50 mg/kg/day. [1] [2] [3]

- For intraperitoneal injection: Dissolve FKB in appropriate vehicle (e.g., DMSO followed by dilution in sterile PBS) at 25 mg/kg dose. [6]

- Treatment duration typically ranges from 2 to 4 weeks, depending on tumor growth characteristics and experimental endpoints. [1] [6]

Table 2: Standard Dosing Protocols for this compound in Different Cancer Models

| Administration Route | Vehicle | Dose | Frequency | Treatment Duration | Cancer Model |

|---|---|---|---|---|---|

| Oral gavage | Olive oil | 50 mg/kg | Daily | 28 days | Breast cancer (4T1) |

| Intraperitoneal injection | DMSO/PBS | 25 mg/kg | Twice weekly | 2 weeks | Cholangiocarcinoma (SNU-478) |

| Intraperitoneal injection | DMSO/PBS | 25 mg/kg | Daily | 21 days | Thyroid cancer (ARO) |

Tumor Assessment and Endpoint Analyses

Tumor Volume Measurement and Growth Monitoring:

- Measure tumor dimensions 2-3 times per week using digital calipers.

- Calculate tumor volume using the formula: Volume = (π/6) × (length × width²). [6]

- Monitor animal body weight twice weekly as an indicator of overall health and potential toxicity.

- At study endpoint, euthanize animals using approved methods (e.g., cervical dislocation under anesthesia). [1] [2]

Tissue Collection and Processing:

- Excise tumors and weigh them for final comparison between treatment groups.

- Divide each tumor: one portion preserved in RNAlater for molecular analyses, another portion fixed in 10% neutral buffered formalin for histopathological examination. [1] [2]

- Collect metastasis-prone organs (lungs, liver, spleen, bone marrow) for metastasis evaluation using clonogenic assays or histology. [1] [2] [3]

Apoptosis Detection via TUNEL Assay:

- Deparaffinize tumor tissue sections (4-5 μm thickness) by heating at 60°C for 1 hour followed by xylene treatment.

- Rehydrate through graded ethanol series (100%, 95%, 85%, 70%, 50%) and wash in PBS.

- Fix tissues in 4% paraformaldehyde for 15 minutes at room temperature.

- Permeabilize with Proteinase K (20 μg/mL) for 30 minutes at room temperature.

- Equilibrate sections with provided buffer for 10 minutes before labeling with terminal deoxynucleotidyl transferase enzyme.

- Visualize apoptotic cells using streptavidin-HRP and DAB substrate, then counterstain with hematoxylin.

- Quantify apoptotic cells by counting TUNEL-positive cells in at least five random microscopic fields per sample. [1] [2] [3]

Metastasis and Immune Response Evaluation

Clonogenic Assay for Metastatic Detection:

- Aseptically collect lungs, liver, and bone marrow from treated and control animals.

- Homogenize tissues and plate single-cell suspensions in 6-well culture plates with complete medium.

- Incubate for 7-10 days at 37°C with 5% CO₂ to allow colony formation.

- Fix colonies with methanol and stain with 0.5% crystal violet.

- Count visible colonies (≥50 cells) under a dissecting microscope. [1] [2] [3]

Immune Cell Population Analysis:

- Prepare single-cell suspensions from spleen and tumor tissues.

- Stain cells with fluorescent-conjugated antibodies against CD4+ (helper T-cells), CD8+ (cytolytic T-cells), and NK cell markers.

- Analyze stained cells using flow cytometry (e.g., FACSCalibur System).

- Calculate the percentage of each immune cell population relative to total live cells. [1] [2] [3]

Cytokine Profiling:

- Collect blood serum at sacrifice by cardiac puncture and centrifugation.

- Measure cytokine levels (IL-2, IFN-γ, IL-1B) using commercial ELISA kits following manufacturer protocols.

- Alternatively, use proteome profiler arrays for simultaneous assessment of multiple cytokines. [1] [2] [3]

Molecular Mechanisms and Signaling Pathways

This compound exerts its antitumor effects through multiple interconnected molecular pathways. The following diagram illustrates key mechanisms of action:

Diagram 1: Multimodal Antitumor Mechanisms of this compound

Key Signaling Pathways

Apoptosis Pathways:

This compound activates both extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways. Research demonstrates that FKB treatment upregulates the expression of Fas receptors and pro-apoptotic proteins including Bax and Puma, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Survivin. [4] This dual activation leads to increased caspase-8 and caspase-9 activity, ultimately converging on the executioner caspases-3/7 that mediate apoptotic cell death. In osteosarcoma models, FKB treatment resulted in approximately 45.1% apoptosis in Saos-2 cells and 22.7% in 143B cells at 7.5 μg/mL concentration. [4]

Cell Cycle Regulation:

FKB induces G2/M phase cell cycle arrest through modulation of key cell cycle regulators. Treatment with FKB causes dose-dependent reductions in the protein levels of cyclin B1, cdc2, and cdc25c, while increasing the expression of Myt1. [4] These alterations maintain cdc2 in its phosphorylated (inactive) state, preventing entry into mitosis. Cell cycle analysis in 143B and Saos-2 osteosarcoma cells showed a marked increase in the G2/M population following FKB treatment, with synchronized cells remaining arrested in M-phase when released into FKB-containing media. [4]

Metastasis Inhibition Mechanisms:

FKB demonstrates potent anti-metastatic activity through multiple mechanisms. In breast cancer models, FKB significantly inhibited migration and invasion in wound healing and Boyden chamber assays. [1] [2] Importantly, FKB treatment led to dose-dependent inhibition of matrix metalloproteinases (MMPs), with almost complete suppression of MMP-2 and MMP-9 secretion at 7.5 μg/mL concentration in osteosarcoma models. [4] This inhibition of MMPs correlates with reduced extracellular matrix degradation and diminished invasive potential of cancer cells.

Research Applications and Notes

Combination Therapy Strategies

Rationale for Combination Approaches:

- FKB demonstrates synergistic effects with conventional chemotherapeutic agents, allowing for dose reduction of toxic drugs while maintaining or enhancing efficacy. [7] [6]

- The multi-targeted mechanism of FKB complements the specific actions of many chemotherapeutic drugs, potentially overcoming resistance mechanisms.

Verified Combination Protocols:

- With doxorubicin for gastric cancer: FKB (1.25-5 μg/mL) combined with doxorubicin (0.5 μg/mL) demonstrated strong synergy (CI values: 0.64-0.07) in AGS cells. This combination enhanced both apoptotic and autophagic cell death through ROS-mediated pathways. [7]

- With cisplatin/gemcitabine for cholangiocarcinoma: FKB (25 mg/kg, IP) combined with standard chemotherapy (cisplatin 5 mg/kg + gemcitabine 100 mg/kg) showed additive antitumor effects in SNU-478 xenograft models. [6]

- With autophagy inhibitors for thyroid cancer: FKB-induced protective autophagy can be exploited therapeutically by combining with chloroquine or other autophagy inhibitors to enhance cell death. [5]

Important Research Considerations

Toxicity and Safety Profile:

- Studies consistently report that FKB exhibits lower toxicity compared to conventional chemotherapeutic agents like doxorubicin. [4]

- In vitro cytotoxicity screening against bone marrow cells and small intestinal epithelial cells showed significantly reduced side effects for FKB compared to Adriamycin. [4]

- No overt signs of toxicity were observed in mouse studies at doses up to 50 mg/kg/day for 28 days. [1] [2] [3]

Pharmacokinetics and Formulation:

- Oral bioavailability has been demonstrated using olive oil as vehicle, with effective antitumor activity at 50 mg/kg/day. [1] [2] [3]

- Intraperitoneal administration at 25 mg/kg twice weekly has also shown efficacy, particularly for combination regimens. [6]

- Future studies should focus on improved formulations to enhance bioavailability and tissue distribution.

Mechanistic Considerations:

- The role of autophagy in FKB's mechanism appears to be cell type-dependent - serving a protective function in thyroid cancer but contributing to cell death in other contexts. [5] [7]

- AMPK activation represents a central node in FKB's action, connecting metabolic effects with growth regulation and cell death. [5]

- Immune modulation represents an understudied but potentially important aspect of FKB's antitumor effects, particularly for immunocompetent models. [1] [2] [3]

Conclusion

This compound represents a promising natural product-derived compound with demonstrated preclinical efficacy across multiple cancer types. The detailed protocols provided in this document establish a framework for standardized evaluation of FKB's antitumor properties, particularly focusing on in vivo models. The multimodal mechanism of action, combining direct antitumor effects with immune modulation and metastasis inhibition, positions FKB as an attractive candidate for further development.

Future research directions should include more comprehensive toxicological assessments, detailed pharmacokinetic studies, investigation of novel formulation strategies, and expansion of combination therapy approaches with both conventional chemotherapy and targeted agents. The consistent demonstration of efficacy across diverse cancer models, coupled with a favorable toxicity profile, supports the continued investigation of FKB as a potential anticancer therapeutic.

References

- 1. and antimetastatic effects of In ... vivo antitumor this compound in [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo antitumor and antimetastatic effects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. and antimetastatic effects of In ... vivo antitumor this compound in [dovepress.com]

- 4. This compound, a kava chalcone, inhibits growth of human ... [pmc.ncbi.nlm.nih.gov]